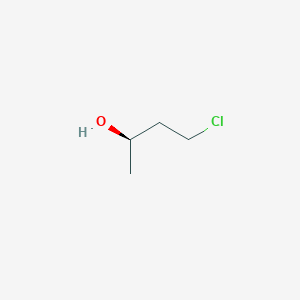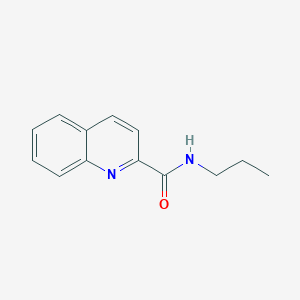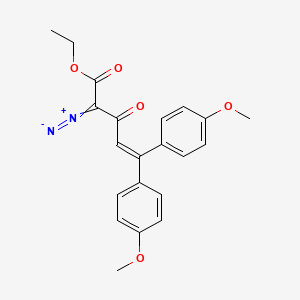
(2R)-4-Chlorobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4-Chlorobutan-2-ol is an organic compound with the molecular formula C4H9ClO It is a chiral molecule, meaning it has a non-superimposable mirror image
準備方法
Synthetic Routes and Reaction Conditions: (2R)-4-Chlorobutan-2-ol can be synthesized through several methods. One common approach involves the reaction of ®-2-butanol with thionyl chloride (SOCl2) to introduce the chlorine atom at the 4th position. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods, such as the chlorination of butanol derivatives using chlorine gas in the presence of a catalyst. This method allows for the efficient production of large quantities of the compound.
化学反応の分析
Types of Reactions: (2R)-4-Chlorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form (2R)-4-chlorobutane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form (2R)-butane-2,4-diol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Sodium hydroxide (NaOH) in aqueous solution is often employed.
Major Products Formed:
Oxidation: (2R)-4-chlorobutanone or (2R)-4-chlorobutanal.
Reduction: (2R)-4-chlorobutane.
Substitution: (2R)-butane-2,4-diol.
科学的研究の応用
(2R)-4-Chlorobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand stereospecificity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (2R)-4-Chlorobutan-2-ol depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl and chlorine functional groups. These groups participate in various reactions, such as nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved are specific to the reactions it undergoes.
類似化合物との比較
(2S)-4-Chlorobutan-2-ol: The enantiomer of (2R)-4-Chlorobutan-2-ol, with similar chemical properties but different biological activities.
4-Chlorobutan-1-ol: A structural isomer with the chlorine atom at a different position, leading to different reactivity.
2-Chlorobutan-1-ol: Another structural isomer with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in biological systems. This makes it valuable in applications requiring chiral purity and specific stereochemical configurations.
特性
CAS番号 |
90026-42-9 |
|---|---|
分子式 |
C4H9ClO |
分子量 |
108.57 g/mol |
IUPAC名 |
(2R)-4-chlorobutan-2-ol |
InChI |
InChI=1S/C4H9ClO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |
InChIキー |
AKMIPCJUTXDZKR-SCSAIBSYSA-N |
異性体SMILES |
C[C@H](CCCl)O |
正規SMILES |
CC(CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide](/img/structure/B14383664.png)
![Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14383668.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)

![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
![1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine](/img/structure/B14383709.png)

![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14383729.png)
![1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene](/img/structure/B14383756.png)
![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)
